methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate
Description
Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is an indazole derivative featuring a bromo group at position 6, a methyl ester at position 4, and a methyl substituent on the indazole nitrogen at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification for drug discovery .
Properties
IUPAC Name |
methyl 6-bromo-1-methylindazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKRLQDCZWGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis begins with constructing the indazole scaffold. A widely cited approach involves reacting 2-fluoro-4-bromobenzaldehyde with methylhydrazine under controlled conditions . This annulation reaction proceeds via nucleophilic aromatic substitution, where methylhydrazine attacks the aldehyde group, followed by cyclization to form 6-bromo-1-methylindazole.
Key Parameters :
-
Solvent : Tetrahydrofuran (THF) or ethylene glycol dimethyl ether.
-
Temperature : 40–80°C for 2–16 hours.
This method avoids isomer formation at the 1-position, ensuring high regioselectivity. The absence of competing alkylation pathways simplifies purification .
The introduction of the methyl ester group at position 4 is achieved via a palladium-catalyzed carbonylation reaction. 6-Bromo-1-methylindazole is treated with carbon monoxide and methanol in the presence of a palladium catalyst, typically [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.02–0.5 mol% |
| CO Pressure | 4.5–5.0 MPa |
| Temperature | 100–110°C |
| Time | 15–20 hours |
| Yield | 70–90% |
This step converts the bromine at position 6 into a carboxylate group via carbonyl insertion, followed by esterification with methanol. The high pressure ensures efficient CO insertion, while the catalyst enhances turnover frequency .
Alkylation for N1-Methyl Group Introduction
Alternative routes involve introducing the methyl group at the indazole’s 1-position post-cyclization. For example, 6-bromo-1H-indazole-4-carboxylate is treated with methyl iodide in the presence of sodium hydride (NaH) in THF .
Optimization Insights :
-
Base : NaH (60% in mineral oil) ensures deprotonation of the indazole’s NH group.
-
Solvent : THF at 0°C minimizes side reactions.
This method is less favored industrially due to lower yields compared to direct annulation but remains valuable for small-scale synthesis.
Hydrolysis and Re-Esterification
A two-step approach involves hydrolyzing a pre-existing ester to a carboxylic acid, followed by re-esterification. For instance, methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate is hydrolyzed with 3 N NaOH in methanol/THF, then acidified to isolate the carboxylic acid . Subsequent esterification with methanol and HCl yields the target compound.
Critical Observations :
-
Hydrolysis Time : 3 hours at room temperature.
-
Acidification : pH 4–5 with HCl prevents over-protonation.
While efficient, this method adds complexity compared to direct carbonylation.
Silver-Mediated C–H Amination
Emerging methodologies utilize silver(I) salts for intramolecular C–H amination. For example, α-ketoester-derived hydrazones undergo oxidative cyclization with AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C . Though primarily used for unsubstituted indazoles, this approach could be adapted for brominated derivatives.
Advantages :
Limitations :
-
Limited scope for brominated intermediates.
-
Requires optimization for regioselectivity.
Comparative Analysis of Methods
Industrial-Scale Considerations
The annulation-carbonylation route is preferred for large-scale production due to:
-
Catalyst Efficiency : [Pd(dppf)Cl₂] enables high turnover under moderate pressures .
-
Solvent Recovery : THF and methanol are easily recycled.
Challenges :
-
High-pressure equipment requirements for carbonylation.
-
Palladium catalyst cost necessitates efficient recycling.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).
Reduction: Reducing agent (lithium aluminum hydride), solvent (ether).
Oxidation: Oxidizing agent (potassium permanganate), solvent (water).
Major Products
Substitution: Various substituted indazole derivatives.
Reduction: Methyl 6-bromo-1-methyl-1H-indazole-4-methanol.
Oxidation: Methyl 6-bromo-1-carboxy-1H-indazole-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are being investigated for:
- Anticancer Activity: The compound exhibits potential as an anticancer agent by inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Properties: Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Effects: Some derivatives have demonstrated activity against various pathogens, indicating potential use in treating infections.
Biological Studies
In biological research, this compound is utilized to explore its effects on cellular pathways and molecular targets. Its applications include:
- Enzyme Inhibition Studies: The compound has been used to study the inhibition of enzymes related to cancer metabolism.
- Receptor Modulation: It interacts with cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.
Material Science
This compound is also explored in material science for its potential in developing novel materials with specific properties, such as organic semiconductors.
Comparative Data Table
The following table summarizes findings from various studies on the biological activity of this compound and related compounds:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- In Vitro Studies: Research indicates that derivatives exhibit significant inhibitory effects against cancer cell lines such as A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma), with IC50 values ranging from low nanomolar concentrations.
- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications at specific positions on the indazole ring significantly influence biological activity, enhancing potency against cancer cells.
In Vivo Studies
In animal models, derivatives of this compound have been reported to reduce tumor growth effectively. For instance, one study documented a significant reduction in tumor sizes in xenograft models treated with selective inhibitors derived from indazole scaffolds.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Positional Isomerism : Methyl 4-bromo-1H-indazole-6-carboxylate differs in bromo and ester group positions, reducing molecular weight by ~14 Da compared to the main compound. This alters electronic distribution and reactivity .
- Nitrogen Substituents: The 1-methyl group in the main compound enhances metabolic stability compared to non-methylated analogs (e.g., methyl 4-bromo-1H-indazole-6-carboxylate) .
- Functional Groups : Carboxylic acid derivatives (e.g., 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid) exhibit higher hydrophilicity, impacting cell permeability and bioavailability .
Biological Activity
Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃BrN₂O₂, with a molecular weight of approximately 297.148 g/mol. The compound features a bromine atom attached to the indazole ring, contributing to its unique properties that enhance its biological activity.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed that similar indazole derivatives interact with various molecular targets, influencing critical pathways involved in cell proliferation and apoptosis. Key points regarding its mechanism include:
- Target Interaction : Indazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cell Viability : Studies indicate that related compounds can hinder the viability of certain cancer cells, suggesting potential anticancer properties for this compound.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Anticancer Activity
Numerous studies have investigated the anticancer potential of indazole derivatives. For instance, one study reported that similar compounds exhibited inhibitory effects on various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. The compound's ability to induce apoptosis in cancer cells has been linked to modulation of proteins involved in cell survival and proliferation pathways .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. Research indicates that it may serve as a lead compound for drug development targeting infectious diseases due to its bioactive nature.
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study on Indazole Derivatives | Investigated various derivatives including this compound for anticancer activity | K562 Cell Line: 5.15 µM (for related compounds) |
| Antimicrobial Activity Assessment | Evaluated the compound's effectiveness against various pathogens | Not specified but noted as promising |
| Structure-Activity Relationship (SAR) Analysis | Identified key structural features that enhance biological activity | Compounds with specific substitutions showed increased potency |
Q & A
Q. What are the established synthetic routes for methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using methyl 6-bromo-1H-indazole-4-carboxylate as a precursor. A boronic ester derivative (e.g., 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is coupled with the brominated indazole scaffold in the presence of a palladium catalyst. Post-coupling methylation at the indazole N1 position is achieved using methyl iodide under basic conditions .
- Key Reaction Steps :
- Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h.
- Methylation: CH₃I, K₂CO₃, DMF, rt, 6h.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : 1H-NMR, 13C-NMR, and IR spectroscopy are employed for structural validation. For example:
- 1H-NMR (DMSO-d₆) : Peaks at δ 3.95 (s, 3H, COOCH₃), δ 4.10 (s, 3H, N-CH₃), and δ 8.20–8.50 (m, aromatic H) confirm ester and methyl group positions .
- IR (KBr) : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester), 1550 cm⁻¹ (C-Br stretch).
- Table 1: Representative NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| COOCH₃ | 3.95 (s) |
| N-CH₃ | 4.10 (s) |
| Aromatic H (C5 and C7) | 8.20–8.50 (m) |
Q. What purification methods are suitable for this compound?
- Methodological Answer : Silica gel column chromatography (ethyl acetate/petroleum ether, 1:3 ratio) is used for purification post-synthesis. Analytical HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Key steps:
Q. How can Design of Experiments (DoE) optimize the Suzuki coupling step?
- Methodological Answer : A Box-Behnken design evaluates variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and base concentration (1–3 eq).
- Response Surface Methodology (RSM) identifies optimal conditions: 1.5 mol% Pd(PPh₃)₄, 80°C, 2 eq Na₂CO₃ (yield: 85–90%) .
- Table 2: DoE Variables and Responses :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 0.5–2 mol% | 1.5 mol% |
| Temperature | 60–100°C | 80°C |
| Base (Na₂CO₃) | 1–3 eq | 2 eq |
Q. How to address conflicting spectroscopic data during structure elucidation?
- Methodological Answer : Cross-validate using HSQC, HMBC, and NOESY NMR experiments:
- HSQC : Correlates 1H and 13C shifts to confirm connectivity.
- HMBC : Long-range couplings identify aromatic substitution patterns.
- NOESY : Detects spatial proximity between N-CH₃ and adjacent protons .
Discrepancies between calculated (DFT) and observed NMR shifts are resolved by refining computational parameters (e.g., solvent model, basis set) .
Q. What strategies mitigate crystallographic disorder in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
